(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine
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Overview
Description
(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine is a chemical compound characterized by the presence of a morpholine ring, a sulfonyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Coupling with Ethanamine: The final step involves coupling the sulfonylated morpholine with ethanamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with a sulfonamide group, such as sulfamethoxazole.
Morpholine Derivatives: Compounds containing a morpholine ring, such as morpholine-4-carboxamide.
Uniqueness
(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine is unique due to the combination of its morpholine ring and sulfonyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C12H18N2O3S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
(1R)-1-(4-morpholin-4-ylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2O3S/c1-10(13)11-2-4-12(5-3-11)18(15,16)14-6-8-17-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m1/s1 |
InChI Key |
BTHINPVZOYUHBK-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Origin of Product |
United States |
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